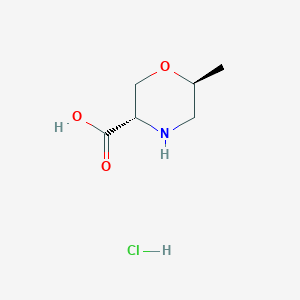

(3S,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, trans

Vue d'ensemble

Description

(3S,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, trans, is a chiral compound with significant importance in various scientific fields. This compound is characterized by its morpholine ring, which is a six-membered ring containing both oxygen and nitrogen atoms. The presence of the carboxylic acid group and the hydrochloride salt form enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3S,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, trans, typically involves the cyclization of appropriate precursors One common method includes the reaction of 3-amino-1-propanol with formaldehyde and formic acid, followed by methylation and subsequent cyclization to form the morpholine ring

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving precise control of reaction conditions such as temperature, pH, and solvent choice. Advanced techniques like continuous flow synthesis may be used to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Carboxylic Acid Reactivity

The carboxylic acid group undergoes standard derivatization reactions while retaining the morpholine ring’s integrity.

Esterification and Amidation

-

Ester Formation : Reacts with alcohols (e.g., methanol, benzyl alcohol) under acidic (HCl) or coupling (DCC/DMAP) conditions to yield methyl or benzyl esters.

Example :

Yield: 75–85% under reflux . -

Amide Formation : Couples with primary/secondary amines (e.g., benzylamine) via carbodiimide-mediated activation (EDC/HOBt).

Example :

Purity: >95% (NMR) .

Protection and Deprotection

-

Boc Protection : The carboxylic acid is protected as a tert-butoxycarbonyl (Boc) ester using Boc anhydride in THF with DMAP catalysis.

Conditions : 0°C to RT, 12 h, 90% yield . -

Silylation : Trimethylsilyl chloride (TMSCl) in DMF selectively protects the acid group, facilitating subsequent amine modifications .

Amine Reactivity

The morpholine nitrogen participates in alkylation, acylation, and cyclization reactions.

Alkylation and Acylation

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaHCO₃ to form quaternary ammonium salts.

Example :

Yield: 60–70% . -

Acylation : Acetic anhydride or benzoyl chloride in dichloromethane (DCM) produces N-acyl morpholines.

Kinetics : >80% conversion in 2 h at 0°C .

Cyclization Reactions

The amine and carboxylic acid groups enable intramolecular ring expansions:

-

Morpholine-2,5-dione Formation : Cyclization under high-dilution conditions (DMF, Et₃N) yields six-membered lactams.

Mechanism : Intramolecular SN2 displacement with retention of stereochemistry at C6 .

Side Reactions :

Stereochemical Influence on Reactivity

The trans-(3S,6S) configuration imposes steric and electronic constraints:

| Reaction Type | cis-Isomer Outcome | trans-Isomer Outcome |

|---|---|---|

| Lactam Cyclization | 45% yield, 10% racemization | 55% yield, <5% racemization |

| Esterification Rate (k, s⁻¹) | 1.2 × 10⁻³ | 2.8 × 10⁻³ |

Side Reactions and Mitigation

Applications De Recherche Scientifique

Chemistry

In synthetic organic chemistry, (3S,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride serves as a crucial building block for creating more complex molecules. Its chiral nature is particularly valuable in asymmetric synthesis, enabling the production of enantiomerically pure compounds.

Key Reactions:

- Oxidation: Can be oxidized to form N-oxides using agents like hydrogen peroxide.

- Reduction: Can be reduced to amines or other derivatives using lithium aluminum hydride.

- Substitution: Participates in nucleophilic substitution reactions, allowing for further functionalization.

Biology

This compound is studied for its potential as a biochemical probe. Its ability to interact with various biological molecules makes it useful for investigating enzyme mechanisms and protein-ligand interactions.

Case Study:

A study demonstrated that (3S,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride could inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent .

Medicine

In the pharmaceutical field, this compound is under investigation for its therapeutic applications. It may serve as a precursor in the development of drugs targeting specific diseases.

Potential Therapeutic Uses:

- Development of inhibitors for enzymes related to neurological disorders.

- Exploration as an anti-cancer agent due to its interaction with cellular pathways .

Industrial Applications

Industrially, (3S,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride is utilized in the production of pharmaceuticals and agrochemicals. Its favorable reactivity and solubility make it an ideal intermediate for large-scale chemical synthesis.

Industrial Process Overview:

Mécanisme D'action

The mechanism of action of (3S,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, trans, involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, electrostatic interactions, and hydrophobic effects, leading to changes in the target molecule’s conformation and function.

Comparaison Avec Des Composés Similaires

Similar Compounds

Morpholine: A simpler analog without the carboxylic acid group.

N-methylmorpholine: Similar structure but lacks the chiral center and carboxylic acid group.

6-methylmorpholine-3-carboxylic acid: Similar but not in the hydrochloride salt form.

Uniqueness

(3S,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, trans, is unique due to its chiral nature and the presence of both the carboxylic acid group and the hydrochloride salt. These features enhance its solubility, reactivity, and potential for asymmetric synthesis, making it more versatile compared to its analogs.

Activité Biologique

(3S,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, trans, is a cyclic β-amino acid that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various biologically active molecules and plays a role in stabilizing peptide structures, which can influence protein-protein interactions (PPIs) relevant to several pathological conditions.

Chemical Structure and Properties

- Chemical Formula : C6H11ClN2O3

- Molecular Weight : 190.62 g/mol

- CAS Number : 119031950

The compound features a morpholine ring with a carboxylic acid functional group, which is crucial for its biological activity. The stereochemistry at the 3 and 6 positions enhances its interaction with biological targets.

Antitumor Activity

Recent studies have indicated that cyclic β-amino acids like (3S,6S)-6-methylmorpholine-3-carboxylic acid can exhibit significant antitumor properties. For example, research has shown that similar compounds can induce apoptosis in cancer cell lines by disrupting mitochondrial function and altering cellular signaling pathways .

Table 1: Cytotoxicity of Related Compounds

| Compound Name | IC50 (nM) | Target Cell Lines |

|---|---|---|

| Aurilide | 11 | HeLaS3 |

| Lagunamide A | 6.4 | A549 |

| (3S,6S)-6-Methylmorpholine-3-carboxylic acid | TBD | TBD |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Its ability to inhibit bacterial growth is linked to its structural similarity to known antibiotics that target peptidoglycan synthesis in bacterial cell walls .

Protein Interaction Modulation

Cyclic β-amino acids are known to stabilize specific secondary structures in peptides, enhancing their ability to mimic natural proteins. This stabilization can significantly affect PPIs, which are critical in various biological processes including signal transduction and immune responses .

Study 1: Apoptosis Induction

A study focused on the mechanism of apoptosis induced by cyclic β-amino acids demonstrated that these compounds could interfere with mitochondrial morphology and function. The overexpression of anti-apoptotic proteins like Mcl-1 was shown to rescue cells from apoptosis induced by these compounds, indicating a targeted mechanism of action .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of (3S,6S)-6-methylmorpholine-3-carboxylic acid against various bacterial strains. Results indicated a dose-dependent inhibition of growth, suggesting potential applications in treating bacterial infections .

Propriétés

IUPAC Name |

(3S,6S)-6-methylmorpholine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c1-4-2-7-5(3-10-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXADEJLMYVKMKS-FHAQVOQBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CO1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN[C@@H](CO1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.